Methyl pantothenate

Description

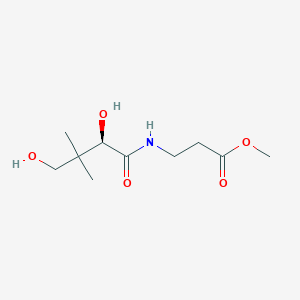

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOLPZAHXIRZLN-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198745 |

Source

|

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50692-78-9 |

Source

|

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050692789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Methyl Pantothenate

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of methyl pantothenate, a key derivative of pantothenic acid (Vitamin B5). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the strategic selection of precursors, detailed reaction mechanisms, and robust purification protocols. The synthesis section focuses on a convergent approach, detailing the preparation of D-(-)-pantolactone and β-alanine methyl ester, followed by their efficient coupling to yield the target molecule. The purification section provides practical guidance on crystallization and chromatographic techniques to achieve high-purity this compound. This guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles for successful and reproducible outcomes.

Introduction: The Significance of this compound

Pantothenic acid, or Vitamin B5, is a vital nutrient and a precursor to Coenzyme A (CoA), a fundamental molecule in numerous metabolic pathways.[1] Its methyl ester, this compound, serves as a valuable intermediate in the synthesis of various biologically active molecules and is a crucial tool in medicinal chemistry research. The esterification of the carboxylic acid group can facilitate certain chemical transformations and improve the compound's solubility in organic solvents, making it a versatile building block for further molecular elaboration.

This guide presents a logical and efficient pathway for the synthesis and purification of this compound, focusing on practical and scalable laboratory methods. We will explore the synthesis of the two key precursors, D-(-)-pantolactone and β-alanine methyl ester, followed by their coupling to form the final product.

Strategic Synthesis of Precursors

A convergent synthesis strategy is employed, where the two main fragments of the target molecule are synthesized separately and then combined. This approach often leads to higher overall yields and simplifies purification.

Synthesis of D-(-)-Pantolactone

D-(-)-Pantolactone, a chiral γ-lactone, is a critical precursor for the synthesis of the biologically active D-isomer of pantothenic acid and its derivatives.[2] While several synthetic routes exist, a common and effective chemical synthesis starts from isobutyraldehyde and formaldehyde.[3][4]

Reaction Pathway:

Figure 1: Synthesis pathway for D-(-)-Pantolactone.

Experimental Protocol: Synthesis of Racemic Pantolactone

-

Aldol Condensation: In a reaction vessel, isobutyraldehyde is reacted with formaldehyde in the presence of a base catalyst (e.g., potassium carbonate) to yield α,α-dimethyl-β-hydroxypropionaldehyde.[4]

-

Cyanation and Lactonization: The resulting aldehyde is then treated with a cyanide source (e.g., sodium cyanide) to form a cyanohydrin. Subsequent acidic hydrolysis and intramolecular cyclization (lactonization) affords racemic pantolactone.[3][4]

Rationale for Choices: This classical approach is well-established and utilizes readily available starting materials. The aldol condensation is a robust C-C bond-forming reaction, and the subsequent cyanation and lactonization proceed in good yields.

Resolution of Racemic Pantolactone:

To obtain the desired D-(-) enantiomer, a resolution step is necessary. This can be achieved through:

-

Chemoenzymatic Resolution: Utilizing enzymes like lipases or lactonases that selectively hydrolyze one enantiomer of the racemic lactone, allowing for the separation of the desired D-(-)-pantolactone.[5]

-

Chemical Resolution: Forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine), which can then be separated by fractional crystallization.[6]

Synthesis of β-Alanine Methyl Ester

β-Alanine methyl ester is the second key precursor. It is typically prepared as its hydrochloride salt to improve stability and ease of handling.[7] The most common method for its synthesis is the Fischer esterification of β-alanine.[7]

Reaction Pathway:

Figure 2: Synthesis of β-Alanine Methyl Ester Hydrochloride.

Experimental Protocol: Fischer Esterification of β-Alanine

-

Reaction Setup: β-alanine is suspended in methanol.

-

Acid Catalyst: Anhydrous hydrogen chloride gas is bubbled through the mixture, or thionyl chloride is added dropwise at low temperature.[8]

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the esterification to completion.

-

Isolation: The solvent is removed under reduced pressure, and the resulting solid, β-alanine methyl ester hydrochloride, is typically purified by recrystallization.[9]

Causality Behind Experimental Choices: The use of an acid catalyst is essential to protonate the carboxylic acid, making it more electrophilic for attack by methanol. The formation of the hydrochloride salt of the amine group prevents its participation in side reactions, such as amide formation. Thionyl chloride is a particularly effective reagent as it reacts with methanol to generate HCl in situ and the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

The Core Synthesis: Coupling of Precursors to Yield this compound

The key step in the synthesis is the formation of the amide bond between the hydroxyl group of D-(-)-pantolactone (which opens to pantoic acid in situ or is used to form an activated derivative) and the amino group of β-alanine methyl ester. A direct condensation of the lactone with the amine ester is a common and effective strategy.

Reaction Pathway:

Figure 3: Coupling reaction for the synthesis of this compound.

Experimental Protocol: Direct Condensation

-

Reactant Mixture: D-(-)-pantolactone and β-alanine methyl ester (prepared from the hydrochloride salt by neutralization with a base like triethylamine) are dissolved in a suitable solvent, such as methanol or ethanol.

-

Heating: The mixture is heated, which promotes the aminolysis of the lactone ring by the amino group of the β-alanine methyl ester.[3]

-

Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Alternative: Carbodiimide-Mediated Coupling

For a more controlled reaction, especially if side reactions are a concern, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed. In this case, pantolactone would first be hydrolyzed to pantoic acid.

Experimental Protocol: DCC Coupling

-

Activation of Pantoic Acid: Pantoic acid (from hydrolysis of pantolactone) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). DCC and a coupling additive like 1-hydroxybenzotriazole (HOBt) are added at 0 °C.[10][11]

-

Coupling: A solution of β-alanine methyl ester (free base) in the same solvent is added to the activated pantoic acid solution. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up: The dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents, is removed by filtration. The filtrate containing the product is then concentrated and purified.[10]

Rationale for Method Selection: Direct condensation is simpler and avoids the use of additional reagents. However, it may require higher temperatures and longer reaction times. DCC coupling is a milder and often more efficient method for amide bond formation, but it requires an additional step for the hydrolysis of the lactone and the removal of the DCU byproduct.

Purification of this compound: Achieving High Purity

Purification is a critical step to obtain this compound of a quality suitable for research and development. A combination of techniques is often employed.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

Solvent Selection Principles: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

Common Recrystallization Solvents and Mixtures:

| Solvent/Mixture | Rationale for Use |

| Ethyl Acetate / Hexane | Ethyl acetate is a good solvent for the moderately polar this compound, while hexane acts as an anti-solvent to induce crystallization upon cooling.[1][12][13] |

| Acetone / Water | Acetone can dissolve the compound, and the addition of water as an anti-solvent can promote crystallization.[12] |

| Ethanol | A single solvent recrystallization may be possible with ethanol, where the compound is more soluble when hot than when cold.[7] |

Experimental Protocol: Recrystallization from Ethyl Acetate/Hexane

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Column Chromatography

For higher purity or for separating closely related impurities, column chromatography is the method of choice. Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like this compound.

Principles of Separation: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will travel down the column faster.

Selection of Mobile Phase: The choice of the mobile phase is critical for achieving good separation. A solvent system is typically chosen based on preliminary analysis by TLC.

Typical Mobile Phase Systems:

| Mobile Phase System | Polarity | Application |

| Hexane / Ethyl Acetate | Low to Medium | A versatile system where the polarity can be gradually increased by increasing the proportion of ethyl acetate.[2] |

| Dichloromethane / Methanol | Medium to High | For more polar compounds, a small amount of methanol can be added to dichloromethane to increase the eluting power. |

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

-

Elution: The mobile phase is passed through the column, and fractions are collected. The composition of the mobile phase can be kept constant (isocratic elution) or gradually changed to increase its polarity (gradient elution).

-

Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra will show characteristic signals for the methyl ester group, the methylene groups of the β-alanine moiety, and the various protons and carbons of the pantoic acid portion.[14][15][16][17]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.[18][19][20]

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Singlet around 3.7 ppm (methyl ester), multiplets for the CH₂ groups of β-alanine, and signals corresponding to the protons of the pantoic acid moiety. |

| ¹³C NMR | Signal for the carbonyl of the ester around 173 ppm, signal for the methyl of the ester around 52 ppm, and other signals for the carbons of the pantothenate backbone. |

| MS (ESI+) | A prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of this compound (C₁₀H₁₉NO₅). |

Conclusion

This guide has outlined a robust and logical approach for the chemical synthesis and purification of this compound. By understanding the rationale behind the choice of precursors, reaction conditions, and purification techniques, researchers can confidently and efficiently produce this valuable compound in high purity. The provided experimental protocols serve as a practical starting point, which can be optimized based on specific laboratory conditions and desired scale. The principles of chemical synthesis and purification detailed herein are broadly applicable to the preparation of other derivatives of pantothenic acid and related molecules.

References

-

[Organic Syntheses -

-

41951508)

Sources

- 1. reddit.com [reddit.com]

- 2. youtube.com [youtube.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. WO1995011893A1 - Compounds and methods for synthesizing pantethine, pantetheine and derivatives thereof - Google Patents [patents.google.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. mdpi.com [mdpi.com]

- 18. Pantothenate | C9H16NO5- | CID 5191579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 20. massbank.eu [massbank.eu]

omega-methyl pantothenate mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Omega-Methyl Pantothenate

Abstract

Omega-methyl pantothenate is a classical antimetabolite and a potent research tool used to investigate the physiological roles of pantothenic acid (Vitamin B5) and its essential metabolic product, Coenzyme A (CoA). This technical guide provides a detailed examination of the core mechanism of action of omega-methyl pantothenate, focusing on its role as a competitive inhibitor of pantothenate kinase (PanK), the rate-limiting enzyme in the CoA biosynthetic pathway. We will explore the biochemical basis of this inhibition, the downstream metabolic consequences of CoA depletion, and provide detailed experimental protocols for researchers to study these effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical probe.

Introduction: The Central Role of Pantothenic Acid and Coenzyme A

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all known forms of life.[1] Its biological significance stems from its role as the exclusive precursor to Coenzyme A (CoA), a fundamental cofactor involved in a vast array of metabolic reactions.[2][3] CoA functions as a carrier of acyl groups, most notably as acetyl-CoA, which is a central hub in energy metabolism, participating in the citric acid cycle and the synthesis and degradation of fatty acids.[4][5] Beyond its role in intermediary metabolism, CoA is also critical for the synthesis of phospholipids, steroid hormones, and the neurotransmitter acetylcholine.[4] The conversion of pantothenic acid into CoA is a multi-step enzymatic process that is tightly regulated within the cell.[1][6]

Pantothenate Kinase (PanK): The Gatekeeper of CoA Biosynthesis

The biosynthesis of CoA from pantothenic acid is a universal pathway initiated by the enzyme pantothenate kinase (PanK).[2][5] PanK catalyzes the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate.[7] This step is the first and rate-limiting reaction in the entire CoA biosynthetic pathway, making PanK the principal point of regulation.[2][7] In mammals, there are four active isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3), which exhibit distinct tissue expression patterns and sensitivities to feedback inhibition by CoA and its thioester derivatives (e.g., acetyl-CoA).[8][9] This feedback mechanism ensures that cellular CoA levels are maintained within a homeostatic range.[2] Dysfunction of PanK, particularly mutations in the PANK2 gene, leads to a rare neurodegenerative disorder known as Pantothenate Kinase-Associated Neurodegeneration (PKAN), highlighting the critical importance of this enzyme.[3][10][11]

The overall pathway is depicted below:

Caption: The Coenzyme A biosynthetic pathway, highlighting the rate-limiting step catalyzed by Pantothenate Kinase (PanK).

Omega-Methyl Pantothenate: A Molecular Antagonist

Omega-methyl pantothenate is a synthetic structural analog of pantothenic acid. The key structural modification is the replacement of the terminal hydroxyl group of the pantoic acid moiety with a methyl group. This seemingly minor change renders the molecule biologically inactive in the CoA pathway but preserves its ability to bind to the active site of pantothenate kinase. It was developed as a specific antagonist to induce pantothenic acid deficiency for research purposes.[12] Experiments in humans co-administering omega-methyl pantothenate with a pantothenic acid-deficient diet successfully induced clinical signs of deficiency, including headache, fatigue, and various neurological and gastrointestinal disturbances, thereby confirming its antagonistic action.[4][12][13]

Core Mechanism of Action: Competitive Inhibition of Pantothenate Kinase

The primary mechanism of action of omega-methyl pantothenate is the competitive inhibition of pantothenate kinase.[4]

Causality of Inhibition:

-

Structural Mimicry: Omega-methyl pantothenate closely resembles the natural substrate, pantothenate, allowing it to fit into the substrate-binding pocket of the PanK enzyme.

-

Active Site Occupancy: By binding to the PanK active site, it physically blocks the entry of the genuine substrate, pantothenate.

-

Non-reactivity: Unlike pantothenate, the terminal methyl group of omega-methyl pantothenate cannot be phosphorylated by ATP. The molecule binds to the enzyme but does not undergo the catalytic reaction to form a product.

-

Reversible Binding: The inhibition is competitive, meaning it is reversible. The inhibitor and substrate compete for the same binding site. Increasing the concentration of the substrate (pantothenate) can overcome the inhibitory effect of omega-methyl pantothenate, a classic hallmark of competitive inhibition.

This direct competition effectively reduces the rate of 4'-phosphopantothenate formation, thereby throttling the entire CoA biosynthetic pipeline at its most critical control point.

Caption: Mechanism of competitive inhibition of Pantothenate Kinase (PanK) by omega-methyl pantothenate.

Downstream Metabolic Consequences of PanK Inhibition

By inhibiting PanK, omega-methyl pantothenate triggers a cascade of metabolic disruptions stemming from the depletion of the cellular CoA pool.

| Metabolic Pathway | Consequence of CoA Depletion | Expected Phenotype |

| Fatty Acid β-Oxidation | Reduced availability of CoA to activate fatty acids and for the final thiolytic cleavage step. | Impaired energy production from fats, accumulation of lipid droplets. |

| Citric Acid (TCA) Cycle | Decreased formation of acetyl-CoA from pyruvate (via pyruvate dehydrogenase complex) and fatty acids. | Reduced ATP synthesis, cellular energy crisis, accumulation of pyruvate. |

| Fatty Acid Synthesis | Lack of acetyl-CoA and malonyl-CoA, the building blocks for fatty acid synthesis. Acyl Carrier Protein (ACP) also requires a phosphopantetheine moiety derived from CoA.[4] | Impaired synthesis of essential lipids for membranes and signaling molecules. |

| Acetylation Reactions | Acetyl-CoA is the universal acetyl group donor for protein acetylation (e.g., histones) and synthesis of compounds like acetylcholine.[4] | Altered gene expression (epigenetics), potential neurological dysfunction. |

| Cholesterol & Steroid Synthesis | HMG-CoA, a key intermediate derived from acetyl-CoA, is depleted. | Reduced synthesis of cholesterol and steroid hormones, affecting membrane integrity and endocrine function. |

These widespread effects explain the diverse clinical symptoms observed in experimentally induced pantothenic acid deficiency.[4]

Experimental Methodologies for Studying Omega-Methyl Pantothenate

Protocol: In Vitro Pantothenate Kinase (PanK) Inhibition Assay

This protocol outlines a coupled-enzyme spectrophotometric assay to determine the inhibitory potential (e.g., IC₅₀) of omega-methyl pantothenate on PanK activity. The production of ADP from the PanK reaction is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Principle:

-

PanK: Pantothenate + ATP → 4'-Phosphopantothenate + ADP

-

PK: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of PanK activity is directly proportional to the rate of NADH oxidation, measured as a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PanK (e.g., PanK2 or PanK3)

-

ATP solution (100 mM)

-

Pantothenic acid solution (10 mM)

-

Omega-methyl pantothenate (10 mM stock in assay buffer)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 50 mM KCl

-

Coupling Enzyme Mix: Pyruvate Kinase (5 U/mL), Lactate Dehydrogenase (10 U/mL), 2 mM Phosphoenolpyruvate, 0.3 mM NADH in Assay Buffer

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Inhibitor Preparation: Perform serial dilutions of omega-methyl pantothenate in assay buffer to create a range of concentrations (e.g., 0 µM to 1000 µM).

-

Reaction Setup: In each well of the microplate, add the following in order:

-

50 µL of Coupling Enzyme Mix

-

20 µL of Assay Buffer

-

10 µL of omega-methyl pantothenate dilution (or buffer for control)

-

10 µL of recombinant PanK enzyme (e.g., 50 ng)

-

-

Incubation: Incubate the plate for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding 10 µL of a pre-mixed substrate solution containing ATP (final conc. 1 mM) and Pantothenic Acid (final conc. 100 µM).

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration of the inhibitor (mOD/min).

-

Normalize the rates to the uninhibited control (0 µM inhibitor) to get % activity.

-

Plot % activity versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation: The trustworthiness of this protocol is ensured by including appropriate controls: a no-enzyme control (to check for non-enzymatic NADH degradation) and a no-substrate control (to confirm the reaction is substrate-dependent).

Sources

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A [pubmed.ncbi.nlm.nih.gov]

- 2. eujournal.org [eujournal.org]

- 3. Pantothenic Acid - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic approach with commercial supplements for pantothenate kinase-associated neurodegeneration with residual PANK2 expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic approach with commercial supplements for pantothenate kinase-associated neurodegeneration with residual PANK2 expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 13. Human pantothenic acid deficiency produced by omega-methyl pantothenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Consequences of Pantothenic Acid Antagonism: A Technical Guide for Researchers

Abstract

Pantothenic acid, or vitamin B5, is a fundamental component of Coenzyme A (CoA), a cofactor central to numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1][2] Antagonism of pantothenic acid, therefore, presents a significant disruption to cellular homeostasis, with wide-ranging biological effects. This technical guide provides an in-depth exploration of the mechanisms of pantothenic acid antagonism, the resultant core biological and pathological consequences, and the established methodologies for its investigation. We delve into the molecular interactions of antagonists with key enzymes like pantothenate kinase, the subsequent metabolic dysregulation, and the profound neurological and cellular impacts. This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the causality behind experimental choices and providing detailed, self-validating protocols for studying this critical area of biochemistry and pharmacology.

Introduction: The Indispensable Role of Pantothenic Acid (Vitamin B5)

Pantothenic acid is a water-soluble B-complex vitamin essential for all known forms of life.[2][3] Its biological significance stems from its role as the precursor to coenzyme A (CoA).[[“]]

Pantothenic Acid: Structure and Function

Pantothenic acid is comprised of a pantoic acid moiety linked to β-alanine. This structure is the foundation for its incorporation into CoA and acyl carrier protein (ACP), both of which are vital for various biochemical reactions.[2]

The Coenzyme A (CoA) Synthesis Pathway: A Central Metabolic Hub

The conversion of pantothenic acid to CoA is a five-step enzymatic process, with the initial and rate-limiting step being the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK).[1][5] This pathway is tightly regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[6]

The Critical Roles of CoA in Cellular Metabolism

CoA is a pivotal player in cellular metabolism, participating in over 70 enzymatic pathways.[2] Its primary functions include:

-

Energy Metabolism: CoA is essential for the citric acid cycle and the beta-oxidation of fatty acids, both central to ATP production.[1]

-

Fatty Acid Metabolism: It is a necessary component for both the synthesis and degradation of fatty acids.[7]

-

Acetylation Reactions: Acetyl-CoA, a derivative of CoA, is the acetyl group donor in numerous biochemical reactions, including the synthesis of the neurotransmitter acetylcholine.[7][8]

Mechanisms of Pantothenic Acid Antagonism

Antagonism of pantothenic acid can occur through several mechanisms, primarily targeting the CoA biosynthetic pathway.

Competitive Inhibition of Pantothenate Kinase (PanK)

Many pantothenic acid antagonists function as competitive inhibitors of PanK, the gateway to CoA synthesis.

Pantothenamides are N-substituted derivatives of pantothenic acid that have demonstrated antimicrobial activity by interfering with CoA biosynthesis.[9] These compounds can be phosphorylated by PanK, leading to the formation of inactive CoA analogs that disrupt downstream processes.[10][11] However, their efficacy in vivo can be limited by hydrolysis from serum pantetheinases.[10][12][13]

Omega-methylpantothenic acid is another example of a PanK inhibitor used in experimental settings to induce pantothenic acid deficiency.[2] Additionally, certain small molecule inhibitors have been developed for research purposes to selectively target different PanK isoforms.[14]

Disruption of Downstream CoA Synthesis Enzymes

While PanK is a primary target, antagonists can also interfere with the subsequent enzymes in the CoA synthesis pathway, further impeding the production of this vital coenzyme.

"Antimetabolite" Effects

Some antagonists, after being processed by the initial enzymes of the CoA pathway, are incorporated into non-functional or inhibitory analogs of CoA. These "antimetabolites" can then disrupt enzymes that utilize CoA as a cofactor.[10]

Core Biological Effects of Impaired CoA Synthesis

The consequences of pantothenic acid antagonism are systemic, reflecting the ubiquitous role of CoA.

Disruption of Cellular Metabolism

-

Impaired Energy Production: Reduced CoA levels lead to decreased efficiency of the Krebs cycle and fatty acid oxidation, resulting in symptoms of fatigue, irritability, and apathy.[8][15]

-

Disrupted Fatty Acid Metabolism: The inability to properly synthesize and degrade fatty acids can lead to lipid metabolism disorders.[16]

-

Altered Acetylation Reactions: A deficit in acetyl-CoA impairs the synthesis of crucial compounds like acetylcholine, contributing to neurological symptoms.[8]

Neurological Manifestations

-

Neurodegeneration and Axonal Dystrophy: Severe disruption of CoA metabolism is linked to neurodegenerative conditions.

-

Pantothenate Kinase-Associated Neurodegeneration (PKAN): This rare, inherited disorder is caused by mutations in the PANK2 gene, leading to a deficiency in the PanK2 enzyme.[17][18] This results in the accumulation of iron in the brain, particularly the globus pallidus, and progressive neurodegeneration.[16][19][20] Symptoms include dystonia, parkinsonism, and dementia.[18][20]

Dermatological and Epithelial Effects

Pantothenic acid deficiency can manifest as skin irritation, lesions, and changes in hair coat in animals.[8] In humans, it has been associated with dermatitis.[21]

Effects on Cell Growth, Proliferation, and Stress Response

CoA is essential for cell growth and division.[7] Its deficiency can impair these processes and reduce the ability of tissues to respond to stress.

Methodologies for Studying Pantothenic Acid Antagonism

A variety of in vitro and in vivo models, coupled with robust analytical techniques, are employed to investigate the effects of pantothenic acid antagonism.

In Vitro Models

Cultured cells provide a controlled environment to study the cellular effects of pantothenic acid antagonists on specific pathways and to assess cytotoxicity.

These assays directly measure the activity of PanK in the presence of potential inhibitors, allowing for the determination of inhibitory constants (e.g., IC50).[5][22]

This protocol outlines a method to determine the inhibitory effect of a compound on PanK activity in a cell-based system.

1. Cell Culture and Lysis:

- Seed cells (e.g., HEK293T) in appropriate culture vessels and grow to 80-90% confluency.

- Treat cells with the pantothenic acid antagonist at various concentrations for a predetermined time.

- Harvest cells and lyse them in a suitable buffer to release intracellular proteins, including PanK.[22]

2. Kinase Reaction:

- In a microplate, combine the cell lysate with a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2), ATP, and D-pantothenate.[14]

- Initiate the reaction by adding one of the substrates (e.g., ATP).

- Incubate at 37°C for a specific time (e.g., 30-60 minutes).

3. Detection and Analysis:

- Stop the reaction (e.g., by adding EDTA or a strong acid).[22]

- Quantify the product (4'-phosphopantothenate) or the consumption of a substrate (ATP) using methods like HPLC or a luminescence-based ATP detection assay.[14][22]

- Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.[22]

In Vivo Models

Animal models, typically rodents, are fed a diet devoid of pantothenic acid to induce a deficiency state and study the resulting physiological and behavioral changes.[23]

Mice with a targeted deletion of a Pank gene (e.g., Pank2) serve as models for human genetic disorders like PKAN.[23]

Administration of a pantothenic acid antagonist to animals can be used to mimic the effects of deficiency.[2]

This protocol describes a general procedure for creating a pantothenic acid-deficient state in mice.

1. Animal Acclimation and Diet:

- House mice in a controlled environment and acclimate them to the facility for at least one week.

- Provide a standard chow diet and water ad libitum during acclimation.

- Switch the experimental group to a specially formulated pantothenic acid-deficient diet. The control group continues on a diet with adequate pantothenic acid.[23]

2. Monitoring:

- Monitor the animals daily for changes in body weight, food and water intake, general health, and grooming behavior.[23]

- Conduct behavioral tests to assess motor coordination and cognitive function at regular intervals.

3. Sample Collection and Analysis:

- At the end of the study period, collect blood and tissues for analysis.

- Measure levels of pantothenic acid, CoA, and other relevant metabolites in tissues using techniques like HPLC or mass spectrometry.[24]

Analytical Techniques for Quantifying CoA and its Esters

Accurate measurement of CoA and its derivatives is crucial for understanding the metabolic impact of pantothenic acid antagonism.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method for separating and quantifying CoA and its thioesters in biological samples.[24][25][26]

-

Mass Spectrometry (MS): LC-MS/MS offers high sensitivity and specificity for the analysis of CoA species and is considered a gold standard technique.[25][27]

Therapeutic and Research Applications of Pantothenic Acid Antagonists

The study of pantothenic acid antagonism has implications beyond understanding deficiency states.

Antimicrobial Drug Development

The CoA biosynthesis pathway is a potential target for the development of new antimicrobial agents, as it is essential for the growth of pathogenic microorganisms.[28][29][30][31] Pantothenamides and other analogs have been investigated for their antibacterial, antifungal, and antimalarial activities.[9][10][12]

Cancer Research

Given the central role of CoA in cell growth and metabolism, targeting its synthesis could be a strategy for inhibiting the proliferation of cancer cells.

Neurological Disease Modeling

The use of antagonists and genetic models of impaired CoA synthesis is invaluable for studying the pathophysiology of neurodegenerative diseases like PKAN and for testing potential therapeutic interventions.[23]

Conclusion and Future Directions

Pantothenic acid antagonism leads to a cascade of biological effects stemming from the central role of Coenzyme A in cellular metabolism. From disrupted energy production and lipid metabolism to severe neurological disorders, the consequences of impeding this vital pathway are profound. Continued research into the mechanisms of antagonism, the development of more specific inhibitors, and the refinement of in vitro and in vivo models will further illuminate the intricate roles of pantothenic acid and CoA in health and disease, paving the way for novel therapeutic strategies.

Diagrams

Coenzyme A Biosynthesis Pathway and Points of Antagonism

Caption: A streamlined workflow for the comprehensive evaluation of pantothenate kinase inhibitors.

References

- Pantothenic acid - Wikipedia. (n.d.).

- Pantothenic acid deficiency and toxicity | PPSX - Slideshare. (2018, April 17).

- Pantothenic Acid - Health Professional Fact Sheet - Office of Dietary Supplements (ODS). (2021, March 26).

- Coenzyme A biosynthesis: an antimicrobial drug target | FEMS Microbiology Reviews | Oxford Academic. (n.d.).

- Combination of Pantothenamides with Vanin Inhibitors as a Novel Antibiotic Strategy against Gram-Positive Bacteria | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).

- Vitamin B5 Deficiency - Causes, Symptoms and Treatment Options - Narayana Health. (2023, November 21).

- Methods for measuring CoA and CoA derivatives in biological samples | Request PDF. (2025, August 5).

- Synthesis of Pantothenamide-Mimicking Compounds as Novel Antibacterial and Antiplasmodial Agents - ProQuest. (n.d.).

- Developing Pantetheinase-Resistant Pantothenamide Antibacterials: Structural Modification Impacts on PanK Interaction and Mode of Action - PubMed. (2018, May 11).

- Pathology and treatment methods in pantothenate kinase-associated neurodegeneration - PMC - PubMed Central. (2024, July 23).

- Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - MDPI. (n.d.).

- Pantothenic Acid – Vitamin B5 - The Nutrition Source. (2025, July 22).

- A Researcher's Guide to Evaluating Pantothenate Kinase Inhibitors Across Diverse Cell Lines - Benchchem. (n.d.).

- Stereochemical modification of geminal dialkyl substituents on pantothenamides alters antimicrobial activity - PMC - NIH. (n.d.).

- Pantothenate kinase-associated neurodegener

- The antibacterial activity of the pantothenamides against E. coli. A,...

- PKAN - NBIA Disorders Associ

- Recent advances in targeting coenzyme A biosynthesis and utilization for antimicrobial drug development - PubMed. (n.d.).

- Pantothenate Kinase-Associated Neurodegeneration (PKAN) - Neuropedia. (2025, July 16).

- Pantothenate Kinase-Associated Neurodegeneration (PKAN) - Medscape Reference. (2023, October 5).

- Methods for measuring CoA and CoA derivatives in biological samples - PubMed. (n.d.).

- Application Notes for Pantothenate Kinase-IN-1 In Vitro Kinase Assay - Benchchem. (n.d.).

- Coenzyme A biosynthesis: An antimicrobial drug target - The Australian N

- Coenzyme A - Wikipedia. (n.d.).

- Application Notes and Protocols for Cell-Based Assays of Pantothenate Kinase-IN-1 Activity - Benchchem. (n.d.).

- (PDF)

- Coenzyme A biosynthesis: an antimicrobial drug target - PubMed. (n.d.).

- PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS - european scientific journal. (n.d.).

- Reye-like syndrome following treatment with the pantothenic acid antagonist, calcium hopanten

- Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed Central. (2023, October 6).

- RTECS NUMBER-ES9570000-Chemical Toxicity D

- Pantothenic Acid | Linus Pauling Institute | Oregon St

- Vitamin B5 (Pantothenic Acid)

- Deprivation of pantothenic acid elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegener

- The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD-PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan) - PubMed. (2017, September 19).

- hopantenic acid (acidum hopantenicum). Trade name: Pantogam - ImageEvent. (n.d.).

- Technical Guide: Pantothenate Kinase-IN-1 Mechanism of Action - Benchchem. (n.d.).

- What is Pantothenic Acid (Vitamin B5) mechanism of action? - Consensus. (n.d.).

- Hopantenic acid - Grokipedia. (n.d.).

- Pantothenic acid – a scoping review for Nordic Nutrition Recommend

- Hopantenic acid - Wikipedia. (n.d.).

- Regulation of pantothenate kinase by coenzyme A and its thioesters - PubMed - NIH. (n.d.).

- Methods for assessment of pantothenic acid (Vitamin B5)

- Pantothenic Acid: Supplement Uses, Warnings, Side Effects, Dosage - MedicineNet. (n.d.).

- Adverse Effects of Pantothenic Acid (Vitamin B5) - Consensus. (n.d.).

Sources

- 1. Coenzyme A - Wikipedia [en.wikipedia.org]

- 2. eujournal.org [eujournal.org]

- 3. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. consensus.app [consensus.app]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Regulation of pantothenate kinase by coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pantothenic Acid: Supplement Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 8. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 9. Stereochemical modification of geminal dialkyl substituents on pantothenamides alters antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Pantothenamide-Mimicking Compounds as Novel Antibacterial and Antiplasmodial Agents - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Developing Pantetheinase-Resistant Pantothenamide Antibacterials: Structural Modification Impacts on PanK Interaction and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. narayanahealth.org [narayanahealth.org]

- 16. Pathology and treatment methods in pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pantothenic Acid - Health Professional Fact Sheet [ods.od.nih.gov]

- 18. Pantothenate kinase-associated neurodegeneration - Wikipedia [en.wikipedia.org]

- 19. neuropedia.net [neuropedia.net]

- 20. emedicine.medscape.com [emedicine.medscape.com]

- 21. Pantothenic acid deficiency and toxicity | PPSX [slideshare.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Deprivation of pantothenic acid elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. Recent advances in targeting coenzyme A biosynthesis and utilization for antimicrobial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 31. Coenzyme A biosynthesis: an antimicrobial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Methyl Pantothenate as a Molecular Probe in Coenzyme A Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable cofactor central to cellular metabolism, yet its intricate regulation presents significant challenges for researchers. This technical guide introduces methyl pantothenate, a methyl ester derivative of vitamin B5, as a pivotal research tool for dissecting the CoA biosynthetic pathway. We delve into the mechanistic basis of its action, providing a robust framework for its application in studying pantothenate kinase (PanK), modeling diseases of CoA dysregulation such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), and quantifying shifts in the cellular metabolome. This document synthesizes field-proven insights with detailed, self-validating experimental protocols, including enzymatic assays and advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, to empower researchers in their exploration of CoA metabolism.

The Centrality of Coenzyme A and the Challenge of its Study

Coenzyme A is a universal and essential cofactor in all living organisms, acting as the principal carrier of acyl groups.[1][2] Its thioester derivatives, such as acetyl-CoA and succinyl-CoA, are fundamental to hundreds of catabolic and anabolic reactions, including the Krebs cycle, fatty acid metabolism, and the synthesis of phospholipids.[3][4][5]

The biosynthesis of CoA is a conserved five-step enzymatic pathway beginning with the vitamin precursor, pantothenate (Vitamin B5).[2][6] The first and rate-limiting step is the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate, a reaction catalyzed by the enzyme Pantothenate Kinase (PanK).[1][3] The paramount importance of PanK is underscored by its role as the primary regulatory node of the entire pathway. Cellular CoA levels are tightly controlled through potent feedback inhibition of PanK by CoA and its thioesters.[1][7] This stringent regulation, while vital for cellular homeostasis, creates a significant barrier to studying the pathway's dynamics and the consequences of its dysregulation. To overcome this, specific and reliable molecular tools are required to perturb the system in a controlled manner.

This compound: A Molecular Probe for the CoA Pathway

This compound is the methyl ester of pantothenic acid. This simple chemical modification of the terminal carboxyl group fundamentally alters its biological activity, transforming it from a metabolic precursor into a valuable research tool.

Chemical Structure and Properties

The esterification of pantothenate with methanol yields (R)-methyl 3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate.[8] This modification changes its physicochemical properties, such as solubility and polarity, compared to the parent vitamin.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₉NO₅ | [8] |

| Molecular Weight | 233.26 g/mol | [8] |

| Systematic Name | (R)-methyl 3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate | [8] |

| Synthesis | Acid-catalyzed esterification of pantothenic acid with methanol. | [8] |

Mechanism of Action: A Competitive Antagonist

The efficacy of this compound as a research tool lies in its ability to act as an antagonist in the CoA biosynthetic pathway.

-

Cellular Uptake: Pantothenate is actively transported into mammalian cells via the sodium-dependent multivitamin transporter (SMVT).[9][10] While specific uptake studies for this compound are not extensively detailed, its structural similarity suggests it can likely enter the cell, possibly through the same transporter or via passive diffusion, where it can interact with the first enzyme of the pathway, PanK.

-

Inhibition of CoA Synthesis: The conversion of 4'-phosphopantothenate to 4'-phosphopantothenoylcysteine (the second step of CoA synthesis) requires a free carboxyl group to form an amide bond. By masking this carboxyl group as a methyl ester, this compound cannot proceed down the biosynthetic pathway. Instead, it is hypothesized to act as a competitive inhibitor of PanK, binding to the active site but failing to be productively phosphorylated or passed to the next enzyme, thereby blocking the entry of native pantothenate into the CoA synthesis cascade. This allows researchers to induce a state of functional CoA deficiency.

Core Experimental Frameworks Using this compound

This section provides detailed methodologies for utilizing this compound to investigate CoA metabolism. The protocols are designed as self-validating systems, with clear positive and negative controls.

Objective 1: Probing Pantothenate Kinase (PanK) Activity

Causality: By acting as a competitive inhibitor, this compound can be used to characterize the kinetic properties of PanK isoforms and to serve as a reference compound in high-throughput screens for novel PanK modulators.[11][12]

Protocol 1: In Vitro PanK Enzymatic Assay (Luminescence-Based)

This protocol measures PanK activity by quantifying the amount of ATP consumed during the phosphorylation of pantothenate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 15 mM HEPES, 20 mM NaCl, 10 mM MgCl₂, and 1 mM EGTA.

-

Substrate Solution: Prepare a 2X solution of pantothenate in the assay buffer. The final concentration should be optimized based on the Kₘ of the PanK isoform being studied (e.g., 100 µM).[13]

-

ATP Solution: Prepare a 2X solution of ATP in the assay buffer (e.g., 120 µM).[13]

-

Enzyme Preparation: Dilute purified recombinant PanK enzyme in assay buffer to a 2X working concentration.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations. Include a DMSO-only vehicle control.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the this compound dilution or vehicle control to the appropriate wells.

-

Add 10 µL of the 2X pantothenate substrate solution to all wells.

-

Add 10 µL of the 2X ATP solution to all wells.

-

To initiate the reaction, add 5 µL of the 2X PanK enzyme preparation.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection:

-

Add 30 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent to each well, following the manufacturer's instructions.[14] This reagent stops the reaction and generates a luminescent signal inversely proportional to PanK activity (for Kinase-Glo®) or directly proportional (for ADP-Glo™).

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Trustworthiness: The protocol's validity is ensured by including controls: a "no enzyme" control to measure background signal and a "no substrate" control to ensure the reaction is substrate-dependent.

Objective 2: Investigating Cellular Responses to CoA Depletion

Causality: Inducing CoA deficiency with this compound in cellular models, particularly those derived from patients with CoA-related disorders like PKAN, allows for the study of disease pathophysiology and the screening of potential therapeutic compounds.[15][16] PKAN is characterized by mutations in PANK2, leading to iron accumulation in the brain, oxidative stress, and neurodegeneration.[1][17]

Protocol 2: Cellular Model Treatment and Phenotypic Analysis

This protocol describes the treatment of cultured cells (e.g., patient-derived fibroblasts) with this compound to induce a disease-relevant phenotype.

Methodology:

-

Cell Culture:

-

Culture human fibroblasts (e.g., from PKAN patients and healthy controls) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Plate cells in multi-well plates suitable for microscopy or other downstream assays.

-

Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle-treated control.

-

Incubate for a predetermined time (e.g., 24-72 hours) to allow for the depletion of intracellular CoA pools and the development of a phenotype.

-

-

Phenotypic Analysis - Lipid Peroxidation:

-

Rationale: CoA deficiency can impair mitochondrial function, leading to increased reactive oxygen species (ROS) and lipid peroxidation.[18]

-

Procedure:

-

Remove the treatment medium and wash cells with PBS.

-

Incubate cells with 1-5 µM BODIPY™ 581/591 C11 dye for 30 minutes at 37°C.[17][18]

-

Wash cells again with PBS.

-

Acquire images using a fluorescence microscope. Lipid peroxidation is indicated by a shift in the dye's fluorescence emission from red to green.

-

Quantify the green/red fluorescence ratio using image analysis software (e.g., ImageJ).

-

-

-

Phenotypic Analysis - Iron Accumulation (for PKAN models):

-

Rationale: A key pathological hallmark of PKAN is intracellular iron accumulation.

-

Procedure:

-

Fix treated cells with 4% paraformaldehyde.

-

Use a commercial iron staining kit (e.g., Prussian Blue) according to the manufacturer's instructions.

-

Image cells using a bright-field microscope and quantify the intensity of the blue stain.

-

-

Trustworthiness: The use of healthy control cell lines alongside patient-derived cells provides a direct comparison to validate that the observed phenotype is a consequence of the underlying genetic defect being exacerbated by this compound-induced CoA stress.

Objective 3: Quantifying Changes in the CoA Metabolome

Causality: To fully understand the impact of this compound, it is essential to directly quantify the intracellular concentrations of CoA and its various short-chain acyl-thioesters (e.g., acetyl-CoA, succinyl-CoA, malonyl-CoA). LC-MS/MS provides the necessary sensitivity and selectivity for this analysis.[19][20]

Protocol 3: LC-MS/MS Analysis of CoA and Acyl-CoAs

This protocol provides a robust method for the extraction and quantification of CoA species from cultured cells.

Methodology:

-

Cell Harvesting and Extraction:

-

Culture and treat cells as described in Protocol 2.

-

Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Immediately add 500 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the plate.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Vortex vigorously for 1 minute and incubate on ice for 20 minutes to ensure complete protein precipitation.

-

-

Sample Preparation:

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in 50 µL of a suitable buffer (e.g., 5% methanol in water with 0.1% formic acid).

-

Transfer the sample to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm).[21]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a gradient from 2-98% Mobile Phase B over 15-20 minutes to separate the different CoA species.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use positive ion electrospray ionization (ESI+).

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[20]

-

MRM Transitions: Program the instrument to detect specific precursor-to-product ion transitions for each analyte. A common transition for many CoA thioesters involves the neutral loss of the 3'-phosphoadenosine diphosphate moiety.[21]

-

Example Transitions:

-

CoA: m/z 768.1 -> 261.1

-

Acetyl-CoA: m/z 810.1 -> 303.1

-

Succinyl-CoA: m/z 868.1 -> 361.1

-

(Note: Exact m/z values should be optimized for the specific instrument used).

-

-

-

-

Quantification:

-

Generate a standard curve for each analyte using purified standards.

-

Normalize the quantified metabolite levels to the total protein content or cell number from a parallel sample plate.

-

Trustworthiness: The specificity of the assay is guaranteed by the unique MRM transitions for each CoA species.[20][22] The use of stable isotope-labeled internal standards (if available) is highly recommended to account for variations in extraction efficiency and matrix effects, further enhancing the accuracy of quantification.[23]

Conclusion and Future Perspectives

This compound serves as a simple yet powerful tool for the targeted disruption of the Coenzyme A biosynthetic pathway. Its utility as a competitive inhibitor of Pantothenate Kinase enables researchers to perform detailed enzymatic characterizations, induce and study cellular states of CoA deficiency, and precisely quantify the resulting metabolic shifts. The experimental frameworks provided in this guide offer a validated starting point for investigating the profound and varied roles of CoA in health and disease.

Future research can leverage this compound to explore the emerging field of protein CoAlation, investigate the metabolic vulnerabilities of cancer cells, and screen for novel therapeutics aimed at restoring CoA homeostasis in diseases like PKAN.

References

-

Alvarez-Cordoba, M., et al. (2022). Therapeutic approach with commercial supplements for pantothenate kinase-associated neurodegeneration with residual PANK2 expression levels. Orphanet Journal of Rare Diseases. [Link]

-

Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry. [Link]

-

Jones, A.E., et al. (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. [Link]

-

Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry. [Link]

-

Lama, R.K., et al. (2012). Separation and identification of organic acid-coenzyme A thioesters using liquid chromatography/electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Request PDF. [Link]

-

Jones, A.E., et al. (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. [Link]

-

Suksangpleng, T., et al. (2021). Characterization of Plasmodium falciparum Pantothenate Kinase and Identification of Its Inhibitors From Natural Products. Frontiers in Pharmacology. [Link]

-

Alvarez-Cordoba, M., et al. (2019). Precision medicine in pantothenate kinase-associated neurodegeneration. Neural Regeneration Research. [Link]

-

Yokooji, Y., et al. (2009). Biochemical Characterization of Pantoate Kinase, a Novel Enzyme Necessary for Coenzyme A Biosynthesis in the Archaea. Journal of Bacteriology. [Link]

-

Sanchez-Quilon, C., et al. (2023). A therapeutic approach to pantothenate kinase associated neurodegeneration: a pilot study. Orphanet Journal of Rare Diseases. [Link]

-

Leonardi, R., et al. (2007). Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections. Antimicrobial Agents and Chemotherapy. [Link]

-

Amsbio. Pantothenate Kinase Inhibitor, AMS.T37248-1-MG. Amsbio. [Link]

-

Zhang, Y-M., et al. (2014). Proposed Therapies for Pantothenate-Kinase-Associated Neurodegeneration. St. Jude Children's Research Hospital. [Link]

-

Wikipedia. Pantothenate kinase. Wikipedia. [Link]

-

Sharma, L.K., et al. (2013). Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain. The Journal of Biological Chemistry. [Link]

-

Sanchez-Quilon, C., et al. (2022). Patient-Derived Cellular Models for Polytarget Precision Medicine in Pantothenate Kinase-Associated Neurodegeneration. International Journal of Molecular Sciences. [Link]

-

Li, W., et al. (2024). Transporters in vitamin uptake and cellular metabolism: impacts on health and disease. Signal Transduction and Targeted Therapy. [Link]

-

Sharma, L.K., et al. (2015). A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases. Journal of Medicinal Chemistry. [Link]

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus. [Link]

-

Robishaw, J.D., et al. (1986). Coenzyme A metabolism. PubMed. [Link]

-

Schober, M., et al. (2021). The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides. Organic & Biomolecular Chemistry. [Link]

-

Gaddi, A., et al. (2020). Coenzyme A. Encyclopedia MDPI. [Link]

-

Dusch, N., et al. (2000). D-Pantothenate synthesis in Corynebacterium glutamicum and use of panBC and genes encoding L-valine synthesis for D-pantothenate overproduction. PubMed. [Link]

-

Montgomery, D.C., et al. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au. [Link]

-

Prasad, P.D., et al. (1997). Characterization of a sodium-dependent vitamin transporter mediating the uptake of pantothenate, biotin and lipoate in human placental choriocarcinoma cells. PubMed. [Link]

-

de Vries, L., et al. (2020). Toward a Stable and Potent Coenzyme A-Targeting Antiplasmodial Agent: Structure-Activity Relationship Studies of N-Phenethyl-α-methyl-pantothenamide. Request PDF. [Link]

-

Geerlof, A., et al. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. PubMed. [Link]

-

Novelli, G.D. (1953). The Metabolism and Function of Pantothenic Acid. Cambridge University Press. [Link]

-

Cavallini, D., et al. (1981). Pantethine and pantothenate effect on the CoA content of rat liver. PubMed. [Link]

-

Taracena, M.L., et al. (2022). Manipulation of pantothenate kinase in Anopheles stephensi suppresses pantothenate levels with minimal impacts on mosquito fitness. Insect Biochemistry and Molecular Biology. [Link]

-

De Rosa, V., et al. (2022). Coenzyme A fueling with pantethine limits autoreactive T cell pathogenicity in experimental neuroinflammation. Cell Metabolism. [Link]

-

Saliba, K.J., & Kirk, K. (1998). Transport and metabolism of the essential vitamin pantothenic acid in human erythrocytes infected with the malaria parasite Plasmodium falciparum. The Journal of Biological Chemistry. [Link]

-

Varghese, R., et al. (2015). Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases. Scientific Reports. [Link]

-

Gahl, W.A., et al. (1985). Metabolism of pantethine in cystinosis. The Journal of Clinical Investigation. [Link]

-

Begley, T.P. (2018). Vitamin B5: Pantothenate. The Royal Society of Chemistry. [Link]

-

de Vries, L., et al. (2021). Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets. PLoS Pathogens. [Link]

-

Bunk, M., & G. (2021). The Pathophysiological Role of CoA. MDPI. [Link]

-

Quintero-Castillo, R., et al. (2022). Pantothenate and L-carnitine Supplementation Corrects Pathological Alterations in Cellular Models of KAT6A Syndrome. Preprints.org. [Link]

-

Palmer, D.R.J., & Gerlt, J.A. (2023). Thiolase: A Versatile Biocatalyst Employing Coenzyme A–Thioester Chemistry for Making and Breaking C–C Bonds. Annual Review of Biochemistry. [Link]

-

Soderberg, T. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. LibreTexts Chemistry. [Link]

Sources

- 1. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Biochemical Characterization of Pantoate Kinase, a Novel Enzyme Necessary for Coenzyme A Biosynthesis in the Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coenzyme A metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (50692-78-9) for sale [vulcanchem.com]

- 9. Transporters in vitamin uptake and cellular metabolism: impacts on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of a sodium-dependent vitamin transporter mediating the uptake of pantothenate, biotin and lipoate in human placental choriocarcinoma cells [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Characterization of Plasmodium falciparum Pantothenate Kinase and Identification of Its Inhibitors From Natural Products [frontiersin.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Precision medicine in pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Therapeutic approach with commercial supplements for pantothenate kinase-associated neurodegeneration with residual PANK2 expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A therapeutic approach to pantothenate kinase associated neurodegeneration: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Separation and identification of organic acid-coenzyme A thioesters using liquid chromatography/electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Structural and Functional Analysis of Methyl Pantothenate Binding to Pantothenate Kinase

Abstract

Pantothenate kinase (PanK) is the inaugural and rate-limiting enzyme in the universally conserved Coenzyme A (CoA) biosynthetic pathway, rendering it a critical node for cellular metabolism and a promising target for novel therapeutic development.[1][2] While the structural basis for the recognition of its natural substrate, pantothenate, and various inhibitors is well-documented, the specific interactions governing the binding of pantothenate analogs remain a fertile ground for investigation. This guide provides a comprehensive framework for the structural and functional analysis of methyl pantothenate binding to PanK. This compound, an esterified derivative of the natural substrate, serves as an ideal chemical probe to dissect the role of the terminal carboxylate in molecular recognition and catalysis. We present a logical, field-proven workflow, integrating biochemical kinetics, biophysical interaction analysis, and high-resolution structural biology to elucidate the binding mechanism of this analog. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of PanK substrate specificity and to leverage this knowledge for the rational design of novel modulators.

Introduction: Pantothenate Kinase as a Key Metabolic Regulator

Coenzyme A is an indispensable cofactor in all domains of life, acting as a principal carrier of acyl groups in a vast array of biochemical reactions, including the Krebs cycle and fatty acid metabolism.[1] The biosynthesis of CoA is a five-step enzymatic cascade, with pantothenate kinase (PanK) catalyzing the first, ATP-dependent phosphorylation of pantothenate (Vitamin B5) to form 4'-phosphopantothenate.[1] This initial step is the primary point of regulation for the entire pathway. In mammals, four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three genes, and their activities are allosterically regulated by feedback inhibition from CoA and its thioesters, most notably acetyl-CoA.[3][4] Given its crucial role, dysregulation of PanK activity is implicated in human diseases, such as pantothenate kinase-associated neurodegeneration (PKAN), making PanK an attractive target for therapeutic intervention.[5]

A thorough understanding of the molecular architecture of the PanK active site and the specific determinants of ligand binding is paramount for the development of effective and selective inhibitors or activators. The study of substrate analogs, such as this compound, provides a powerful strategy to probe these determinants. By modifying a key functional group—the terminal carboxylate of pantothenate—we can systematically evaluate its contribution to binding affinity, substrate positioning, and the subsequent phosphoryl transfer reaction.

Rationale for Investigating this compound

The crystal structures of PanK in complex with pantothenate have revealed that the terminal carboxylate of the substrate is anchored in the active site through a network of hydrogen bonds with conserved residues.[1] This interaction is presumed to be critical for orienting the pantoate moiety for catalysis. Esterification of this carboxylate to a methyl group, yielding this compound, fundamentally alters this interaction potential by:

-

Neutralizing the Negative Charge: The anionic charge of the carboxylate is eliminated, preventing the formation of salt bridges or strong hydrogen bonds with cationic or polar residues.

-

Removing a Hydrogen Bond Donor: The hydroxyl group of the carboxylate is replaced by a methoxy group, removing a key hydrogen bond donor.

-

Introducing Steric Bulk: The addition of a methyl group introduces a modest level of steric hindrance that may influence the ligand's conformation within the binding pocket.

By characterizing the interaction of this compound with PanK, we can directly assess the energetic contribution of the carboxylate group to the overall binding affinity and determine if the enzyme can tolerate modifications at this position. Such knowledge is invaluable for designing prodrugs, where the carboxylate might be masked to improve cell permeability, or for developing novel inhibitors that exploit alternative binding interactions within the active site.

Experimental Workflow for Structural and Functional Characterization

A multi-faceted approach is essential to build a complete picture of the this compound-PanK interaction. The workflow outlined below combines enzymatic assays, biophysical binding analysis, and structural biology.

Part A: Biochemical and Biophysical Characterization

The initial phase aims to determine whether this compound acts as a substrate, an inhibitor, or simply does not bind to PanK, and to quantify the thermodynamics of this interaction.

The primary objective is to measure the effect of this compound on the rate of pantothenate phosphorylation by PanK. A widely used method is a coupled-enzyme assay that continuously monitors ADP production.[6]

Protocol: Coupled-Enzyme Spectrophotometric Assay

-

Reaction Mixture Preparation: Prepare a master mix in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl) containing:

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

ATP

-

-

Analyte Addition: Dispense the reaction mixture into a 96-well microplate. Add varying concentrations of this compound. For control wells, add the natural substrate, pantothenate. Include wells with no substrate as a baseline.

-

Enzyme Initiation: Initiate the reaction by adding a fixed concentration of purified PanK enzyme to all wells.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ by LDH results in a decrease in absorbance, which is directly proportional to the rate of ADP formation.

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear phase of the absorbance curves.

-

Substrate Test: Plot V₀ versus this compound concentration. If it acts as a substrate, the data should fit the Michaelis-Menten equation, allowing determination of Kₘ and Vₘₐₓ.

-

Inhibition Test: If this compound is not a substrate, perform the assay with varying concentrations of pantothenate in the presence of fixed concentrations of this compound. Analyze the data using Lineweaver-Burk or non-linear regression plots to determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Kᵢ).

-

| Parameter | Description | Interpretation for this compound |

| Kₘ (Michaelis Constant) | Substrate concentration at half-maximal velocity. | If a substrate, a higher Kₘ than pantothenate suggests weaker binding. |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction at saturating substrate concentrations. | If a substrate, a lower Vₘₐₓ suggests less efficient catalysis. |

| Kᵢ (Inhibition Constant) | The dissociation constant of the enzyme-inhibitor complex. | If an inhibitor, a lower Kᵢ indicates a more potent inhibitor. |

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3] This technique is crucial as it confirms direct binding, independent of enzymatic activity.

Protocol: ITC Analysis of PanK-Methyl Pantothenate Binding

-

Sample Preparation: